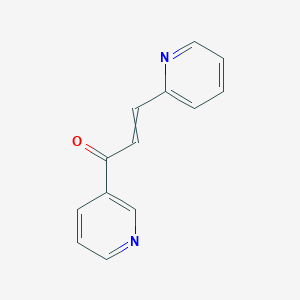
3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two pyridine rings connected by a prop-2-en-1-one linker, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of nicotinaldehyde and pyridinylethanone in the presence of sodium acetate (AcONa) in refluxing concentrated acetic acid . This method provides an efficient route to obtain the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s chemical properties make it suitable for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one involves its role as a glycolysis inhibitor. It targets key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells such as cancer cells . This inhibition leads to decreased cell proliferation and potential synergistic effects when used with other inhibitors like sunitinib .
Comparación Con Compuestos Similares
Similar Compounds
3-(pyridin-2-yl)coumarins: These compounds also contain a pyridine ring and exhibit antioxidant and lipoxygenase inhibitory activities.
Pyridine and Pyrrole Derivatives: These aromatic heterocycles share structural similarities and undergo similar types of chemical reactions.
Uniqueness
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings and prop-2-en-1-one linker, which confer distinct chemical reactivity and biological activity. Its ability to act as a multi-target inhibitor in cancer treatment sets it apart from other similar compounds .
Propiedades
Número CAS |
13309-06-3 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H |
Clave InChI |
ISLOMKARSPEYSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


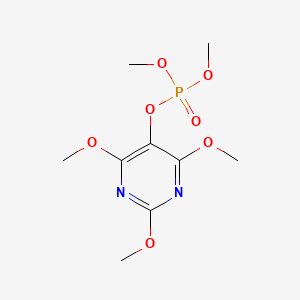
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
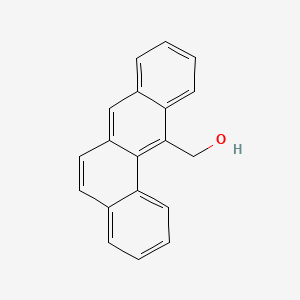
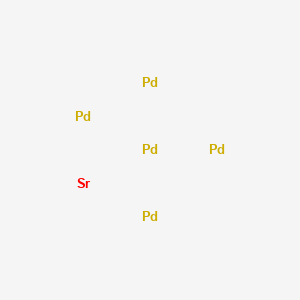

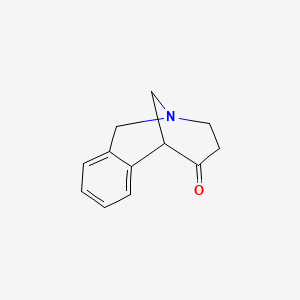

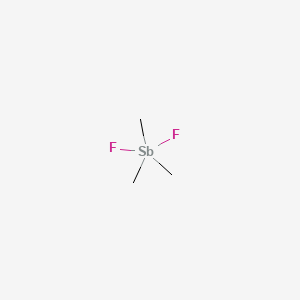
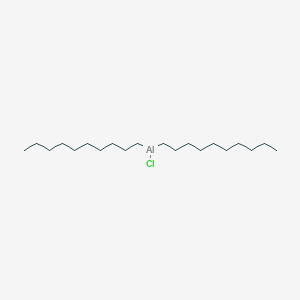


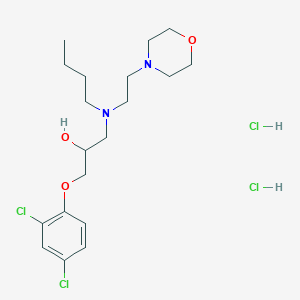
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)

